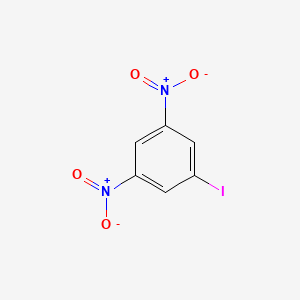







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([I:13])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[OH-].[Na+]>C(O)C>[I:13][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[C:8]([NH2:10])[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])I
|
|
Name
|
stannous chloride
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
94 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred with ethyl acetate (300 mL) for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured onto ice (300 cc)
|
|
Type
|
FILTRATION
|
|
Details
|
A thick white precipitate forms and the reaction mixture is filtered through a pad of celite
|
|
Type
|
WASH
|
|
Details
|
The filter cake is first washed with ethyl acetate
|
|
Type
|
FILTRATION
|
|
Details
|
The celitc mixture is filtered again
|
|
Type
|
CUSTOM
|
|
Details
|
The phases of the filtrates are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with ethyl acetate (3×400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics are dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The organic residue is purified by flash chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C=C(C1)N)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.53 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |